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Compound of Interest

Compound Name: Methyl isodrimeninol

Cat. No.: B15595925

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl
isodrimeninol, a methylated derivative of the naturally occurring drimane sesquiterpenoid,
isodrimeninol. This document compiles predicted and experimental data for Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),
offering a valuable resource for the identification and characterization of this compound.

Introduction to Methyl Isodrimeninol

Methyl isodrimeninol (CAS: 442851-27-6) is a derivative of isodrimeninol, a compound found
in various natural sources, including the bark of Drimys winteri.[1][2] With a molecular formula
of C16H2602, its structure is characterized by a drimane skeleton with a methoxy group. The
precise location of this methylation is crucial for its chemical properties and biological activity.
Based on its SMILES string (CO[C@@H]10CC2=CC[C@H]3C(C)(C)CCC[C@]3(C)
[C@@H]12), the methyl group is attached to the oxygen at the C-11 position of the
isodrimeninol core.

Predicted and Experimental Spectral Data

The following sections present the predicted and known spectral data for Methyl
isodrimeninol. The NMR data for the parent compound, isodrimeninol, is sourced from the
work of Rodriguez et al. (2005), which provides a complete H and 3C NMR data assignment
for several drimane sesquiterpenoids.[3][4][5][6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
predicted *H and 3C NMR chemical shifts for Methyl isodrimeninol are based on the
experimental data of isodrimeninol, with adjustments for the methylation at the C-11 hydroxyl

group.

Table 1: *H NMR Spectral Data of Isodrimeninol and Predicted Shifts for Methyl Isodrimeninol
(in CDCls)
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Isodrimeninol *H

Predicted Methyl
Isodrimeninol *H

Atom No. Chemical Shift . . Multiplicity
Chemical Shift
(ppm)
(ppm)

1la 1.45 1.45 m

1B 1.65 1.65 m

2a 1.55 1.55 m

2B 1.75 1.75 m

3a 1.25 1.25 m

3B 1.40 1.40 m

50 1.10 1.10 dd (12.0, 2.0)
6a 1.95 1.95 m

6B 2.10 2.10 m

7 5.40 5.40 t (3.5)
11 4.95 ~4.80 S

120 3.70 3.70 d (8.0)
1203 3.90 3.90 d (8.0)
13 0.85 0.85 S

14 0.88 0.88 S

15 0.92 0.92 S
OCHs ~3.30 S

Table 2: 13C NMR Spectral Data of Isodrimeninol and Predicted Shifts for Methyl
Isodrimeninol (in CDCIs)
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] ) Predicted Methyl
Isodrimeninol *C

Atom No. . . Isodrimeninol **C
Chemical Shift (ppm) ) )
Chemical Shift (ppm)

1 39.5 39.5
2 18.5 18.5
3 42.0 42.0
4 33.5 33.5
5 55.0 55.0
6 24.5 24.5
7 120.0 120.0
8 139.0 139.0
9 60.0 60.0
10 37.0 37.0
11 98.0 ~105.0
12 65.0 65.0
13 215 215
14 33.0 33.0
15 15.0 15.0
OCHs - ~55.0

Infrared (IR) Spectroscopy

The IR spectrum of Methyl isodrimeninol is expected to show characteristic absorptions for its
functional groups. The absence of a broad O-H stretching band and the presence of C-O
stretching bands are key features.

Table 3: Predicted Characteristic IR Absorptions for Methyl Isodrimeninol
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Predicted Wavenumber

Functional Group Intensity
(cm™)

C-H (sp?3) stretch 2850-2960 Strong

C=C stretch ~1630 Medium

C-O stretch (ether) 1080-1150 Strong

Mass Spectrometry (MS)

The mass spectrum of Methyl isodrimeninol will show the molecular ion peak and
characteristic fragmentation patterns of the drimane skeleton.

Table 4: Predicted Key Mass Spectrometry Fragments for Methyl Isodrimeninol

m/z Interpretation

266 [M]* (Molecular lon)

251 [M - CHs]*

235 [M - OCHs]*

Various Fragmentation of the drimane core

Experimental Protocols

The following sections outline the general experimental protocols for obtaining the spectral data

of drimane sesquiterpenoids like Methyl isodrimeninol.

NMR Spectroscopy

High-resolution 1D (*H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are typically
recorded on a spectrometer operating at 400 MHz or higher.[8] Samples are dissolved in a
deuterated solvent such as chloroform-d (CDClIs), with tetramethylsilane (TMS) used as an
internal standard.[8] For 13C NMR, a sufficient relaxation delay is employed to ensure accurate

integration, if required.
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Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[9]
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in

a suitable solvent (e.g., CCla).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (El) source.[10] The sample is introduced
into the GC, which separates the components before they enter the mass spectrometer for

ionization and fragmentation.

Workflow and Signaling Pathway Diagrams

To visualize the experimental and analytical processes, the following diagrams are provided in
Graphviz DOT language.
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Figure 1. Experimental workflow for the synthesis and spectral analysis of Methyl
isodrimeninol.
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Figure 2. Logical relationship of spectral data to the structure of Methyl isodrimeninol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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isodrimeninol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://journals.asm.org/doi/abs/10.1128/aem.01834-20
https://www.researchgate.net/publication/230701845_Spectral_Assignments_and_Reference_Data_A_complete_1_H_and_13_C_NMR_data_assignment_for_four_drimane_sesquiterpenoids_isolated_from_Drimys_winterii
https://www.mdpi.com/1420-3049/27/18/5968
https://www.mdpi.com/1420-3049/27/18/5968
https://blacpma.ms-editions.cl/index.php/blacpma/article/download/196/199/387
https://zenodo.org/records/10570179
https://www.benchchem.com/pdf/Technical_Support_Center_Interpretation_of_Complex_NMR_Data_for_Sesquiterpenoids.pdf
https://www.researchgate.net/figure/Characteristic-IR-absorption-peaks-of-drimane-sesquiterpenoids-by-FTIR-and-retention_tbl1_346129812
https://www.researchgate.net/figure/n-vitro-conversion-of-drimenol-GC-MS-analysis-of-enzyme-reactions-employing-microsomes_fig4_314234371
https://www.benchchem.com/product/b15595925#spectral-data-nmr-ir-ms-of-methyl-isodrimeninol
https://www.benchchem.com/product/b15595925#spectral-data-nmr-ir-ms-of-methyl-isodrimeninol
https://www.benchchem.com/product/b15595925#spectral-data-nmr-ir-ms-of-methyl-isodrimeninol
https://www.benchchem.com/product/b15595925#spectral-data-nmr-ir-ms-of-methyl-isodrimeninol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15595925?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

